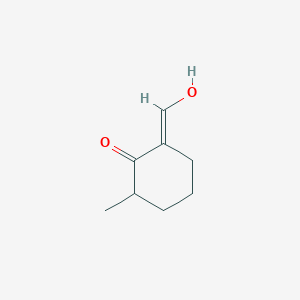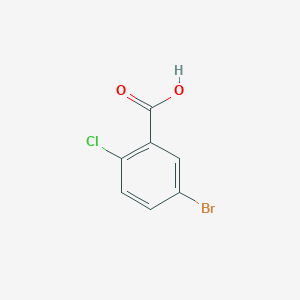
1-(2,2,2-Trifluoro-N-phenylethanimidate)-D-glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate
Übersicht
Beschreibung
The compound 1-(2,2,2-Trifluoro-N-phenylethanimidate)-D-glucopyranuronic acid methyl ester 2,3,4-triacetate is a derivative of glucuronic acid, which is a key structural component in the synthesis of various glycosidic compounds. This compound is particularly interesting due to the presence of the trifluoro-N-phenylethanimidate group, which can be involved in the formation of active esters for peptide synthesis, as well as the acetyl groups that serve as protecting groups during chemical reactions.
Synthesis Analysis
The synthesis of related compounds often involves the use of trifluoroacetate reagents, which are effective in preparing active esters of acylamino acids, crucial intermediates for peptide synthesis. These reagents can be synthesized from phenol, thiophenol, and N-hydroxyimide derivatives and are used in ester-exchange reactions in pyridine to produce the desired active esters . Additionally, the synthesis of 1-beta-O-acyl glucuronides, which are structurally related to the compound , can be achieved through a chemo-enzymatic procedure involving the reaction of carboxylic acid drugs with methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-alpha-D-glucopyranuronate, followed by deprotection using enzyme-catalyzed hydrolyses .
Molecular Structure Analysis
The molecular structure of the compound includes a glucopyranuronic acid moiety, which is a sugar derivative, and is modified with trifluoro-N-phenylethanimidate and triacetate groups. These modifications are significant as they influence the reactivity and stability of the molecule. The presence of the trifluoro group, in particular, can enhance the electrophilic character of the compound, making it more reactive in certain chemical environments.
Chemical Reactions Analysis
Compounds similar to 1-(2,2,2-Trifluoro-N-phenylethanimidate)-D-glucopyranuronic acid methyl ester 2,3,4-triacetate are often used in glycosylation reactions. For instance, phenyliodine bis(trifluoroacetate) (PIFA) has been shown to be an excellent promoter in glycosylation reactions involving 2-deoxy-2-phthalimido-1-thioglycosides in the presence of triflic acid. These reactions proceed with good yields and are particularly useful for synthesizing disaccharides with a non-reducing end composed of D-glucosamine or D-galactosamine units .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 1-(2,2,2-Trifluoro-N-phenylethanimidate)-D-glucopyranuronic acid methyl ester 2,3,4-triacetate are not detailed in the provided papers, we can infer from related compounds that the presence of the trifluoroacetate group would likely confer increased volatility and lipophilicity. The acetyl protecting groups would make the molecule less reactive towards nucleophiles, which is beneficial during multi-step synthesis where selectivity is required. The enzymatic deprotection methods mentioned indicate that the compound can be selectively modified to reveal functional groups necessary for further reactions .
Wissenschaftliche Forschungsanwendungen
Catalysis and Green Chemistry
1-(2,2,2-Trifluoro-N-phenylethanimidate)-D-glucopyranuronic acid methyl ester 2,3,4-triacetate, a derivative of d-glucuronic acid, plays a role in green chemistry, particularly in the synthesis of esters. Lewis-acidic polyoxometalates have been used as catalysts for the synthesis of glucuronic acid esters, promoting eco-friendly processes. These esters are valuable in various industries, including food and cosmetics, due to their properties as biosurfactants, emulsifying agents, and stabilizers (Bosco et al., 2010).
Synthesis of Bioactive Molecules
The compound has applications in synthesizing bioactive molecules. For example, it has been used in the synthesis of 1-beta-O-acyl glucuronides of non-steroidal anti-inflammatory drugs, demonstrating its role in creating therapeutic agents (Baba & Yoshioka, 2006).
Imaging Studies
In medical imaging studies, derivatives of this compound have been synthesized for use as reference standards, such as in the synthesis of 3′-deoxy-3′-fluorothymidine-5′-glucuronide for imaging studies with [18F]3′-deoxy-3′-fluorothymidine (Harnor et al., 2014).
Novel Chemical Syntheses
The compound is also involved in novel chemical synthesis processes. For example, it has been used in the first synthesis of secondary sugar sulfonic acids, illustrating its versatility in creating new chemical entities (Lipták et al., 2004).
Analgesic Activity Assessment
It also finds use in the synthesis and assessment of analgesic activity of certain compounds. For instance, it has been involved in synthesizing furanolabdanoid conjugates with glucuronic acid, contributing to the exploration of new analgesics (Brusentseva et al., 2020).
Eigenschaften
IUPAC Name |
methyl (2S,3S,4S,5R)-3,4,5-triacetyloxy-6-[N-phenyl-C-(trifluoromethyl)carbonimidoyl]oxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3NO10/c1-10(26)31-14-15(32-11(2)27)17(33-12(3)28)19(34-16(14)18(29)30-4)35-20(21(22,23)24)25-13-8-6-5-7-9-13/h5-9,14-17,19H,1-4H3/t14-,15-,16-,17+,19?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVKGVGMDKWGAE-VPQNOXPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=NC2=CC=CC=C2)C(F)(F)F)C(=O)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](OC([C@@H]1OC(=O)C)OC(=NC2=CC=CC=C2)C(F)(F)F)C(=O)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468494 | |
| Record name | FT-0675551 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,2-Trifluoro-N-phenylethanimidate)-D-glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate | |
CAS RN |
869996-05-4 | |
| Record name | FT-0675551 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



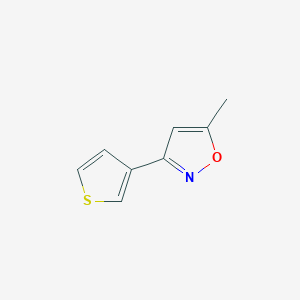
![(2R,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B126585.png)
![[4-Chloro-2-(2,2,2-trifluoro-acetyl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B126587.png)
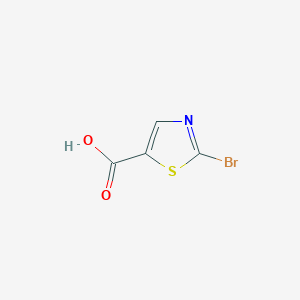
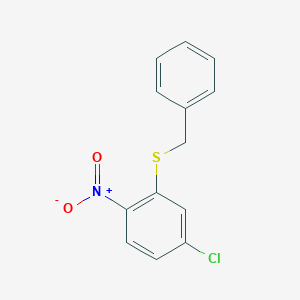
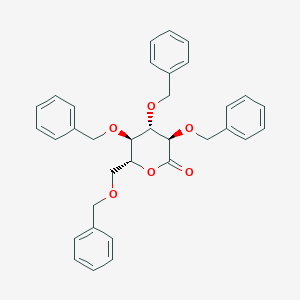
![Methyl 7-aminobenzo[b]thiophene-4-carboxylate](/img/structure/B126603.png)
![[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B126604.png)

